3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride is a synthetic organic compound featuring a 3,4-dihydroisoquinoline (THIQ) moiety fused to a seven-membered azepan-2-one (ε-lactam) ring. The THIQ scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets, including serotonin receptors (5-HT1A, 5-HT7) and enzymes like Smad3 . The azepan-2-one ring introduces a lactam group, which enhances metabolic stability and modulates solubility compared to smaller cyclic or acyclic analogs. The hydrochloride salt form improves crystallinity and bioavailability.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)azepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-14(7-3-4-9-16-15)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14H,3-4,7-11H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWNTYYVMNJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC3=CC=CC=C3C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Dihydroisoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Azepanone Ring: This step might involve cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the seven-membered azepanone ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it may also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Most THIQ derivatives are synthesized via alkylation, amide coupling (e.g., EDCI/HOBt), or reductive amination. The target compound likely requires lactamization of a precursor amine-acid, analogous to methods in EP patents .
- Salt Formation : Hydrochloride salts (e.g., 14 , 15 ) are common to improve crystallinity, as seen in the target compound .
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical and Functional Properties
Key Observations :
- Lipophilicity: The azepan-2-one derivative’s predicted LogP (~2.1) suggests moderate solubility, intermediate between the hydrophilic propanone analog (10) and lipophilic SIS3 HCl (14).
- Bioactivity: Butanone-linked analogs (14, 15) show potent 5-HT receptor activity, while bulkier derivatives like SIS3 HCl target Smad3, highlighting substituent-dependent target engagement .
Stability and Metabolic Considerations
- Metabolic Stability : Lactam-containing compounds (e.g., azepan-2-one) resist enzymatic hydrolysis better than ester or ketone analogs, as seen in prolonged half-lives of similar lactams .
- Thermal Stability : High melting points in hydrochloride salts (e.g., 194–219°C for 14 , 15 ) correlate with robust crystalline structures, a trait likely shared by the target compound .
Biological Activity
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
- Common Name : this compound
- CAS Number : 2174102-71-5
- Molecular Formula : C₁₅H₂₁ClN₂O
- Molecular Weight : 280.79 g/mol
The compound exhibits a range of biological activities primarily through its interaction with specific protein targets. Notably, it has been identified as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), which plays a critical role in epigenetic regulation and has implications in cancer therapy.
PRMT5 Inhibition
Research indicates that derivatives of this compound can selectively inhibit PRMT5 with an IC₅₀ value of approximately 8.5 nM. This potency is comparable to established PRMT5 inhibitors currently in clinical trials, such as GSK-3326595 (IC₅₀ = 5.5 nM) . The inhibition of PRMT5 leads to anti-proliferative effects in cancer cell lines, particularly in MV4-11 cells, where it demonstrated a GI₅₀ of 18 nM and significant antitumor activity in xenograft models .
Biological Activity Overview
Case Study 1: PRMT5 Inhibition and Antitumor Activity
In a study focused on the synthesis of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives, compound 46 was highlighted for its selective inhibition of PRMT5 and subsequent anti-tumor effects. This study provides a compelling argument for the compound's potential as a therapeutic agent against leukemia and lymphoma .
Case Study 2: Sigma Receptor Modulation
Another area of research explored the modulation of sigma receptors by compounds related to azepan derivatives. These studies suggest that certain structural modifications can enhance selectivity for σ1 or σ2 receptors, which may have implications for treating neuropsychiatric disorders and substance abuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
